4-Hydroxy-N-isopropyl-2-methoxy-benzamide
Description
4-Hydroxy-N-isopropyl-2-methoxy-benzamide is a substituted benzamide derivative characterized by a hydroxy group at the para position (C4), a methoxy group at the ortho position (C2), and an isopropylamide moiety attached to the benzamide nitrogen. This structural configuration confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the hydroxy group) and moderate lipophilicity (from the methoxy and isopropyl groups).
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)12-11(14)9-5-4-8(13)6-10(9)15-3/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
ZPEWYNKZDADYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide typically involves the condensation of 4-hydroxybenzoic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-Hydroxybenzoic acid and isopropylamine.
Dehydrating Agent: Commonly used agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-isopropyl-2-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Hydroxy-N-isopropyl-2-methoxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 4-Hydroxy-N-isopropyl-2-methoxy-benzamide and related compounds identified in the evidence:
Key Observations:
Polarity and Solubility : The hydroxy group in 4-Hydroxy-N-isopropyl-2-methoxy-benzamide enhances water solubility compared to its methoxy-only analog (N-Isopropyl-4-methoxybenzamide) .
Steric Effects : The isopropylamide group reduces steric hindrance compared to bulkier substituents like isobutyl (e.g., 4-Hydroxy-N-isobutyl-3-methoxybenzamide) .
Biological Implications : Hydrazine-containing analogs (e.g., ) may exhibit distinct toxicological or pharmacological profiles due to their reactive nitrogen centers.
Research Findings and Hypotheses
Pharmacological Potential
- Hydroxy vs. Methoxy : The hydroxy group in 4-Hydroxy-N-isopropyl-2-methoxy-benzamide could enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in N-Isopropyl-4-methoxybenzamide .
- Toxicity Considerations: Hydrazine derivatives (e.g., ) are associated with genotoxicity, whereas the target compound’s lack of such groups may reduce this risk .
Biological Activity
4-Hydroxy-N-isopropyl-2-methoxy-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide is C12H17NO3. It features a hydroxyl group, a methoxy group, and an isopropyl amide structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 221.27 g/mol |
| IUPAC Name | 4-Hydroxy-N-isopropyl-2-methoxy-benzamide |
| CAS Number | [Not specified] |
The biological activity of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that 4-Hydroxy-N-isopropyl-2-methoxy-benzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (K-562) cells.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against several cancer cell lines using the MTT assay. The results are summarized in Table 1:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT-116 | 7.2 |
| K-562 | 6.5 |
These findings suggest that the compound has a promising profile as an anticancer agent.
Antioxidant Activity
4-Hydroxy-N-isopropyl-2-methoxy-benzamide has also been evaluated for its antioxidant properties. The compound showed significant free radical scavenging activity in various assays, indicating its potential role in mitigating oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| 4-Hydroxy-N-isopropyl-2-methoxy-benzamide | 78 | 85 |
| Ascorbic Acid | 90 | 95 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hydroxyl and methoxy groups significantly influence the biological activity of the compound. Substituting different alkyl groups on the nitrogen atom also alters potency and selectivity for specific cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
